alpha-Methoxybenzylamine
Description
Contextualization within Organic Synthesis and Chiral Building Blocks
Organic synthesis is the art and science of constructing complex organic molecules from simpler, more readily available ones. A key concept within this field is the use of "building blocks," which are relatively small molecules with specific functionalities that can be strategically assembled to create a larger, desired structure. cymitquimica.com alpha-Methoxybenzylamine is a prime example of such a building block, and its utility is further enhanced by its chirality.
Chirality, or "handedness," is a fundamental property of many organic molecules, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers, and they can possess remarkably different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is of paramount importance, especially in the pharmaceutical industry.
Chiral building blocks are essential components in asymmetric synthesis. d-nb.info They introduce a specific stereochemistry into a molecule, guiding subsequent reactions to produce the desired enantiomer. This compound, which possesses a stereocenter at the carbon atom attached to the amino and methoxybenzyl groups, exists as two enantiomers: (R)-alpha-Methoxybenzylamine and (S)-alpha-Methoxybenzylamine. These enantiomers serve as versatile chiral auxiliaries and synthons, enabling chemists to construct a wide array of enantiomerically pure compounds. d-nb.info
Historical Perspectives on the Development of this compound and its Stereoisomers
The development and application of this compound and its stereoisomers are intrinsically linked to the broader evolution of asymmetric synthesis. Early methods for obtaining enantiomerically pure compounds often relied on the resolution of racemic mixtures, a process that separates the two enantiomers. Chiral amines, including derivatives of benzylamine (B48309), played a crucial role as resolving agents.
Over time, the focus shifted from resolution to stereoselective synthesis, where the desired stereoisomer is created directly. The recognition of the utility of chiral amines like this compound as chiral auxiliaries marked a significant advancement. A chiral auxiliary is a temporary part of a molecule that directs the stereochemical outcome of a reaction and is later removed. The p-methoxybenzyl (PMB) group in this compound is particularly advantageous as it can be cleaved under specific conditions, allowing for the recovery of the desired product and often the chiral auxiliary itself. acs.org
The synthesis of the individual stereoisomers of this compound in high enantiomeric purity was a critical step in unlocking their full potential. Methodologies for the asymmetric synthesis of amines have been a long-standing area of research, with various strategies developed to achieve high enantioselectivity. These advancements have made both (R)- and (S)-alpha-Methoxybenzylamine readily accessible to the synthetic community.
Contemporary Significance of this compound in Synthetic Methodologies and Chemical Research
Today, this compound and its derivatives continue to be highly relevant in a multitude of synthetic applications. Their importance stems from their versatility and reliability in inducing stereoselectivity in a variety of chemical transformations.
One major area of application is in the synthesis of alpha-amino acids, the building blocks of proteins. The use of this compound as an ammonia (B1221849) equivalent in the enantioselective synthesis of unsaturated amino acids has been reported. acs.orgacs.org This approach allows for the introduction of the amino group with a high degree of stereocontrol.
Furthermore, this compound is employed in the synthesis of more complex chiral molecules. For instance, it has been used as a reactant in the preparation of enantiopure stereoisomers of hemicryptophanes, which are cage-like molecules used for molecular recognition. sigmaaldrich.com It has also been utilized in the synthesis of various heterocyclic compounds and as a key intermediate in the production of certain pharmaceuticals. ontosight.aichemicalbook.com
Recent research has expanded the utility of this compound. For example, a quinone-mediated synthetic platform has been developed for the construction of primary α-tertiary amines, using α-methyl-p-methoxybenzylamine as a model system. nih.govrsc.org This methodology allows for the functionalization of the α-position of the amine, creating complex and valuable molecular architectures. nih.govrsc.org The development of such novel synthetic methods underscores the enduring importance of this compound as a foundational tool in the ongoing quest for more efficient and selective chemical syntheses. rsc.org
| Property | Value |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 236-237 °C |
| CAS Number | 2393-23-9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
methoxy(phenyl)methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,9H2,1H3 |
InChI Key |
QJEXJBMBKNYZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Alpha Methoxybenzylamine and Its Enantiomers
Chemo-Selective and Diastereoselective Synthetic Pathways to alpha-Methoxybenzylamine
Conventional Routes via Reductive Amination and Alkylation Strategies
Reductive amination stands as a cornerstone for the synthesis of α-methoxybenzylamine. This one-pot reaction typically involves the condensation of an aldehyde, such as p-anisaldehyde, with an amine to form an imine, which is subsequently reduced in situ to the desired amine. erowid.org Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. thieme-connect.comescholarship.org For instance, the reaction of p-anisaldehyde with an amine in methanol, followed by reduction with sodium borohydride, provides a straightforward route to N-substituted α-methoxybenzylamines. thieme-connect.comescholarship.org
Another prevalent strategy is the direct N-alkylation of primary amines. This method involves the reaction of an amine with an alkyl halide. To favor mono-N-alkylation and suppress the formation of undesired dialkylation products, specific reaction conditions are necessary. The use of cesium carbonate as a base in anhydrous N,N-dimethylformamide has been shown to be effective in promoting the chemoselective mono-N-alkylation of primary benzylamines with a variety of alkyl halides. researchgate.net
A study demonstrated the optimization of reaction conditions for the synthesis of a secondary N-alkylbenzylamine, highlighting the importance of the stoichiometry of the reactants and the choice of base. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| p-methoxybenzylamine | Benzyl (B1604629) bromide | Cs2CO3 | DMF | High |
Table 1. Example of a Reductive Amination Reaction.
Diastereoselective Reduction Approaches Utilizing this compound Precursors
The synthesis of specific diastereomers of α-methoxybenzylamine derivatives can be achieved through the diastereoselective reduction of precursor imines. The stereochemical outcome of the reduction is influenced by the steric and electronic properties of the substituents on the imine. For example, the reduction of N-protected amino ketones can be directed to selectively produce either the syn- or anti-amino alcohol diastereomer. researchgate.net
The choice of reducing agent and reaction conditions plays a crucial role in controlling the diastereoselectivity. For instance, the reduction of N-trityl-protected amino ketones with LiAlH(O-t-Bu)3 in THF favors the formation of syn-amino alcohols, while carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols using the same reducing agent in ethanol (B145695) at low temperatures. researchgate.net
Multi-Component Reactions for this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical approach to complex molecules. mdpi.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to synthesize α-acylamido carboxamides, which can be precursors to α-methoxybenzylamine derivatives. mdpi.com
In one application, p-methoxybenzylamine was used as the amine component in a Ugi reaction with a ketone, a carboxylic acid, and an isocyanide to produce α,α-dialkylglycines. mdpi.com This demonstrates the versatility of MCRs in constructing diverse molecular scaffolds incorporating the α-methoxybenzylamine motif. mdpi.comua.es
Enantioselective Synthesis of Chiral this compound
The preparation of enantiomerically pure α-methoxybenzylamine is of paramount importance for its application in the synthesis of chiral drugs and other biologically active molecules. google.com
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective synthesis of chiral amines. wikipedia.orgrsc.org These methods typically employ a chiral metal catalyst to facilitate the stereoselective addition of hydrogen to a prochiral imine or enamine precursor.
Ruthenium and rhodium complexes bearing chiral ligands are widely used catalysts for these transformations. wikipedia.orgmdpi.com For instance, Noyori's [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] complexes are highly effective for the asymmetric transfer hydrogenation of aromatic ketones and imines, using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. mdpi.com Similarly, iridium-based catalysts have shown high efficiency in the asymmetric hydrogenation of various unsaturated compounds. ajchem-b.com
The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. Research has demonstrated the successful application of these methods in producing chiral amines with excellent enantiomeric excess (ee). ajchem-b.comnih.gov
| Substrate | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) |
| Prochiral Imine | Chiral Ru or Rh complex | H2 or H-donor | High |
Table 2. General Scheme for Asymmetric Hydrogenation.
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.
In the context of α-methoxybenzylamine synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, the diastereoselective alkylation of an imine formed from o-anisaldehyde and a chiral phenyl glycinol has been used as a key step in the asymmetric synthesis of α-tert-butyl-ortho-methoxybenzylamine. nih.gov The chiral auxiliary guides the approach of the alkylating agent, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched target molecule.
Another approach involves the use of chiral N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione as a chiral relay auxiliary for the asymmetric synthesis of α-amino acids. rsc.org The non-stereogenic N-benzyl groups in this auxiliary enhance the diastereoselectivity during the alkylation of its C6 enolate. rsc.org
Biocatalytic and Chemo-Enzymatic Synthesis of this compound Enantiomers
The demand for enantiomerically pure α-methoxybenzylamine has driven the development of biocatalytic and chemo-enzymatic strategies. These methods offer high selectivity under mild reaction conditions.
Biocatalytic Approaches:
Enzymes, particularly transaminases, have shown significant promise in the asymmetric synthesis of chiral amines. Amino transaminases (ATAs) can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess. For instance, ω-transaminases have been explored for the bioconversion of various substrates, including those derived from renewable resources like lignin (B12514952), into valuable chiral amines. ucl.ac.uknih.govcsic.es The use of immobilized ATAs on supports like 2D zeolites has demonstrated high stability and activity, enabling the production of chiral amines with yields often exceeding 95% and enantiomeric excess approaching 100%. nih.govcsic.es
A general biocatalytic amination reaction can be represented as:
Prochiral Ketone + Amine Donor --(Transaminase)--> Chiral Amine + Ketone Byproduct
Chemo-enzymatic Strategies:
Chemo-enzymatic processes combine the strengths of both chemical catalysis and biocatalysis to create efficient and sustainable synthetic routes. nih.govbeilstein-journals.org A typical chemo-enzymatic route to chiral amines may involve an initial chemical step to generate a prochiral ketone, followed by an enzymatic amination step. nih.govcsic.es For example, a biomass-derived compound can undergo an aldol (B89426) condensation-reduction sequence catalyzed by a bifunctional metal/base catalyst to yield a prochiral ketone. nih.govcsic.es This ketone is then converted to the desired chiral amine using an immobilized transaminase. nih.govcsic.es This integrated approach allows for the synthesis of industrially relevant chiral amines in a semi-continuous process with high yields and excellent enantioselectivity. nih.govcsic.es
Recent chemo-enzymatic total syntheses often fall into categories such as late-stage functionalization, in-situ generation of reactive intermediates, and the construction of complex molecular scaffolds. nih.gov
Organocatalytic Approaches to Chiral this compound
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. researchgate.netunibo.it Chiral primary and secondary amines, including derivatives of natural amino acids like proline, are effective organocatalysts for a variety of transformations. researchgate.net
For the synthesis of chiral α-methoxybenzylamine, organocatalytic methods often involve the asymmetric conjugate addition of nucleophiles to imines or related species. For example, chiral primary amine-salicylamide catalysts have been used for the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides and nitroalkenes. mdpi.com While not a direct synthesis of α-methoxybenzylamine itself, these methods establish key principles for creating chiral amine centers. In some cases, achiral amines like 4-methoxybenzylamine (B45378) have been used as catalysts in racemic conjugate addition reactions to generate reference compounds. mdpi.com
A notable strategy involves the use of a quinone mediator. rsc.orgnih.gov This method allows for the α-functionalization of primary α-branched amines. The process begins with the condensation of the amine with a quinone to form a Schiff base, which then undergoes an in-situ researchgate.netwhiterose.ac.uk-hydride shift to generate a reactive ketimine intermediate. nih.gov This intermediate can then react with various carbon-centered nucleophiles.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of α-methoxybenzylamine to enhance sustainability and reduce environmental impact.
Solvent-Free and Aqueous Reaction Conditions
Performing reactions in environmentally benign solvents, or in the absence of a solvent altogether, is a core tenet of green chemistry.
Solvent-Free Synthesis: The aza-Michael mono-addition of amines to α,β-unsaturated compounds has been successfully carried out using acidic alumina (B75360) under solventless conditions. mdpi.com This method has been shown to be effective for a range of amines, including aliphatic amines like 4-methoxybenzylamine, which can achieve high yields. mdpi.com
Aqueous Reaction Conditions: The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Reductive amination of aldehydes, a common method for amine synthesis, can be performed in aqueous media. For example, the synthesis of 4-methoxybenzylamine from 4-methoxybenzaldehyde (B44291) and ammonia (B1221849) has been achieved in water using a palladium catalyst. chemicalbook.com The pH of the aqueous medium can be a critical parameter to control the reaction's efficiency. chemicalbook.com Hydrogen borrowing catalysis, a green and atom-economical method for C-N bond formation, often uses water as the sole byproduct. thieme-connect.de
Atom Economy and Sustainable Synthesis Strategies
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product.
Multicomponent reactions (MCRs) are a powerful strategy for improving atom economy as they combine multiple reactants in a single step to form a complex product, minimizing waste. researchgate.netcore.ac.uk Hydrogen borrowing catalysis is another exemplary sustainable strategy, offering an atom-economical approach to amine alkylation with water as the only byproduct. thieme-connect.de This method avoids the use of stoichiometric activating or leaving groups. Similarly, the direct synthesis of amides from carboxylic acids and amines catalyzed by activated silica (B1680970) under solvent-free conditions represents a move towards more sustainable amide bond formation. whiterose.ac.uk
Renewable Feedstock Utilization in this compound Production
The transition from petrochemical-based feedstocks to renewable resources is a critical aspect of sustainable chemistry. rsc.orgacs.org Biomass, including lignocellulose, carbohydrates, and oils, represents a vast and renewable source of carbon. acs.orguni-rostock.de
While the direct synthesis of α-methoxybenzylamine from renewable feedstocks is not yet a widespread industrial process, related research points towards future possibilities. For example, ω-transaminases have been used in chemo-enzymatic processes to produce valuable chiral amines from prochiral ketones derived from biomass. nih.govcsic.es Lignin, an abundant aromatic biopolymer, is a potential source of aromatic compounds that could serve as precursors for α-methoxybenzylamine. ucl.ac.uk The breakdown of lignin can yield phenolic compounds that can be further converted through biocatalytic routes. ucl.ac.uk
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of α-methoxybenzylamine is crucial for optimizing reaction conditions and developing more efficient catalysts.
Mechanistic studies often employ a combination of experimental techniques, such as in-situ monitoring of reaction progress using NMR spectroscopy, and computational methods like Density Functional Theory (DFT) calculations. researchgate.net For instance, the dehydrogenative coupling of 4-methoxybenzylamine has been studied in-situ by 1H-NMR, allowing for the observation of the decrease in the starting material's -CH2 signal and the corresponding increase in the product's signals. researchgate.net
In ruthenium-catalyzed deaminative α-alkylation of ketones with amines, monitoring the reaction of acetophenone (B1666503) with 4-methoxybenzylamine revealed the rapid formation of an imine intermediate, which was then slowly converted to the final alkylated product. marquette.eduacs.org Kinetic studies, including the determination of reaction rate laws and the measurement of kinetic isotope effects, provide further insight into the rate-determining steps of a reaction. acs.orgnih.gov For example, a significant carbon isotope effect on the α-carbon of the product was observed in the coupling of acetophenone with 4-methoxybenzylamine, indicating that the C-H bond cleavage at this position is involved in the rate-determining step. acs.org Hammett plots, which correlate reaction rates with the electronic properties of substituents on the aromatic ring, can also elucidate the electronic demands of the transition state. marquette.eduacs.org DFT calculations have been employed to model reaction pathways and determine the energetics of intermediates and transition states, providing a detailed picture of the reaction mechanism at a molecular level. acs.org
Reactivity Profile and Transformation Chemistry of Alpha Methoxybenzylamine
Nucleophilic Reactivity of the Amine Functionality in alpha-Methoxybenzylamine
The primary amine group in this compound serves as a potent nucleophile, readily engaging in reactions that form new carbon-nitrogen or sulfur-nitrogen bonds.
Acylation and Sulfonylation Reactions
The nitrogen atom's lone pair of electrons allows for straightforward reactions with acylating and sulfonylating agents. These reactions typically proceed cleanly to form stable amide and sulfonamide products, respectively.
Acylation: The reaction of this compound with acyl halides, such as ethyl oxalyl chloride, in the presence of a base like triethylamine, yields the corresponding N-acylated product. The base acts as a scavenger for the hydrogen chloride byproduct, driving the reaction to completion. This transformation is a fundamental method for synthesizing amides from primary amines.
Sulfonylation: Similarly, sulfonamides are readily prepared by reacting this compound with sulfonyl chlorides. For instance, treatment with 2-nitrobenzenesulfonyl chloride in the presence of a base results in the formation of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide. orgsyn.org This reaction is a reliable method for creating sulfonamides, which are important functional groups in various chemical contexts. researchgate.net
| Reaction Type | Reagent | Base/Conditions | Product | Yield | Citation |
| Acylation | Ethyl oxalyl chloride | Triethylamine, Ethyl acetate, 0°C to RT | Ethyl 2-((4-methoxybenzyl)amino)-2-oxoacetate | 88-89% | |
| Sulfonylation | 2-Nitrobenzenesulfonyl chloride | Pyridine (B92270), CH2Cl2, 0°C to RT | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 98% | orgsyn.org |
Alkylation and Reductive Alkylation Processes
The amine functionality can be alkylated to form secondary or tertiary amines through various methods, including direct alkylation and reductive alkylation.
Direct Alkylation: While direct alkylation with alkyl halides can occur, a common strategy involves a two-step process to ensure mono-alkylation. First, the amine is converted to a sulfonamide, which is then alkylated. For example, N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide can be alkylated with 3-phenylpropyl bromide using potassium carbonate as the base. orgsyn.org Subsequent cleavage of the sulfonyl group yields the secondary amine, N-(4-methoxybenzyl)-3-phenylpropylamine. orgsyn.org
Reductive Alkylation: This process, also known as reductive amination, is a highly versatile method for amine synthesis. purdue.edu It involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. purdue.edu More advanced methods utilize carboxylic acids as the alkylating source in the presence of a suitable catalyst and reductant. researchgate.net For example, a one-pot reductive amination of carboxylic acids with amines can be achieved using borane-ammonia (BH₃–NH₃) and a titanium tetrafluoride (TiF₄) catalyst. nih.gov However, when 4-methoxybenzylamine (B45378) was used in this specific system, significant formation of the corresponding alcohol as a byproduct was observed. nih.gov
| Method | Alkylating Agent | Reagents/Catalyst | Product | Yield | Citation |
| Direct Alkylation (via sulfonamide) | 3-Phenylpropyl bromide | 1. K₂CO₃, DMF; 2. Thiophenol, K₂CO₃ | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91% | orgsyn.org |
| Reductive Coupling | Aniline | [Ru(p-cymene)Cl₂]₂, NaBH₄ | N-phenyl-p-tolylmethanamine | - | researchgate.net |
| Reductive Amination | Carboxylic Acids | BH₃–NH₃, TiF₄ | Desired amine (with alcohol byproduct) | Moderate | nih.gov |
Formation of Imines, Enamines, and Schiff Bases from this compound
The reaction of this compound, a primary amine, with aldehydes or ketones leads to the formation of imines, which are also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org
The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions (optimally around pH 5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine. libretexts.org The formation of enamines, in contrast, is characteristic of the reaction between aldehydes or ketones and secondary amines. libretexts.orgchemistrysteps.com
| Reactant 1 | Reactant 2 | Product Type | General Conditions | Citation |
| This compound | Aldehyde (R-CHO) | Imine / Schiff Base | Mild acid catalyst (e.g., pH ~5) | libretexts.orgmasterorganicchemistry.com |
| This compound | Ketone (R-CO-R') | Imine / Schiff Base | Mild acid catalyst (e.g., pH ~5) | libretexts.orgmasterorganicchemistry.com |
Electrophilic Reactivity of Aromatic Ring in this compound
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) group. However, the reactivity is complicated by the presence of the aminomethyl group.
Halogenation and Nitration Studies
Direct electrophilic substitution on the aromatic ring of this compound is challenging due to the reactivity of the amine functionality. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) or the Lewis acidic conditions for many halogenations, the basic amine group is protonated. libretexts.org This forms an ammonium (B1175870) salt, which bears a positive charge and acts as a strong deactivating group, hindering further electrophilic attack on the ring.
To achieve successful halogenation or nitration, the amine group is typically protected. This involves converting the amine into a less basic functional group, such as an amide or sulfonamide, which is stable to the reaction conditions. After the electrophilic substitution is performed, the protecting group can be removed to regenerate the amine. The methoxy group is a strong ortho-, para-director, meaning substitution is expected to occur at the positions ortho and para to it.
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation or acylation of this compound is generally not feasible. libretexts.orgpressbooks.pub The primary amine's lone pair of electrons readily coordinates with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. libretexts.org This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack, thereby inhibiting the Friedel-Crafts reaction. libretexts.orgpressbooks.pub
Therefore, synthetic strategies aiming to introduce an alkyl or acyl group to the aromatic ring of this compound must employ alternative routes. A common approach involves performing the Friedel-Crafts reaction on a precursor molecule, such as anisole (B1667542) or 4-methoxybenzaldehyde (B44291), and subsequently introducing the aminomethyl group in a later synthetic step.
Stereoselective Reactions Involving the Chiral Center of this compound
The chiral center of this compound is a key feature that allows for the control of stereochemistry in various reactions. This is particularly evident in diastereoselective additions to imines derived from it and in stereospecific transformations at its alpha-carbon.
Diastereoselective Additions to this compound-Derived Imines
Imines derived from this compound serve as important intermediates in the asymmetric synthesis of amino acids and other nitrogen-containing compounds. The chiral auxiliary, this compound, directs the stereochemical outcome of nucleophilic additions to the imine double bond, leading to the preferential formation of one diastereomer over the other.
One notable application is in the Strecker reaction for the synthesis of cyclic quaternary α-amino acids. For instance, the reaction of a cyclopropanone (B1606653) hemiacetal with (S)-α-methoxybenzylamine yields a chiral imine. Subsequent addition of sodium cyanide to this imine produces α-aminonitriles with moderate diastereomeric excess. nih.gov This diastereoselectivity is crucial for the synthesis of stereochemically defined amino acids.
The diastereoselectivity of these additions can be influenced by the choice of reactants and reaction conditions. For example, in the synthesis of α,β-diamino acid derivatives, the addition of organometallic reagents to imines derived from Garner's aldehyde has been studied, showing varying degrees of diastereoselectivity. acs.org A significant advancement is the development of a diastereodivergent allylation protocol where reagent control allows for the selective formation of either the syn- or anti-diastereomer. acs.org Specifically, the use of allyltributyltin leads to the syn-isomer, while allyl magnesium bromide favors the formation of the anti-isomer. acs.org
The following table summarizes the diastereoselective addition of allyl groups to an imine derived from Garner's aldehyde, highlighting the influence of the allylation reagent on the stereochemical outcome.
| Allylation Reagent | Major Product | Diastereomeric Ratio (syn:anti) |
| Allyltributyltin | syn-Homoallylic amine | >95:5 |
| Allyl magnesium bromide | anti-Homoallylic amine | 12:88 |
Data sourced from The Journal of Organic Chemistry. acs.org
Stereospecific Transformations at the alpha-Carbon of this compound
The alpha-carbon of this compound, being adjacent to both the nitrogen atom and the phenyl ring, is activated for various transformations. The chirality at this center can be transferred to new stereocenters created during these reactions.
An example of such a transformation is the enantioselective α-functionalization of ketones. While direct functionalization often requires specialized and sometimes harsh reagents, alternative strategies have been developed. One such method involves the allylic substitution of silyl (B83357) enol ethers, where a diverse range of primary alkyl amines, including chiral ones like this compound, can react with high yield and stereoselectivity. nih.gov Although this example doesn't directly involve a transformation at the alpha-carbon of the amine itself, it showcases the utility of chiral amines in guiding stereoselective C-N bond formation alpha to a carbonyl group. nih.gov
More directly, the stereoselective synthesis of conformationally constrained α-amino acids often involves transformations at the alpha-carbon of this compound derivatives. For instance, the synthesis of an analogue of aspartic acid utilizes a TsOH-catalyzed condensation of a ketone with 4-methoxybenzylamine, followed by the addition of TMSCN in the presence of ZnCl₂ to afford the cyano derivative as a single detectable stereoisomer. nih.gov
Cyclization and Condensation Reactions Utilizing this compound Scaffolds
This compound and its derivatives are valuable scaffolds for the synthesis of various heterocyclic compounds through cyclization and condensation reactions. The presence of the amine and the methoxybenzyl group provides handles for intramolecular reactions, leading to the formation of cyclic structures.
The Dieckmann condensation, an intramolecular Claisen condensation, is a powerful tool for forming cyclic β-keto esters from diesters. libretexts.orguomustansiriyah.edu.iq This reaction works best for the formation of five- and six-membered rings. libretexts.orguomustansiriyah.edu.iq While not directly involving this compound in the provided search results, the principles of intramolecular condensation are relevant to the cyclization of its derivatives.
A more direct example is the synthesis of tricyclic morpholinopyrones. In this multi-step synthesis, a pyrone derivative is treated with a dibromide, leading to an O-alkylated intermediate that undergoes a ring-closing reaction. nih.gov The stereochemistry of the resulting cis-fused ring junction is confirmed by single-crystal X-ray analysis, indicating an Sₙ2′ reaction mechanism with retention of configuration. nih.gov
Knoevenagel condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various doubly activated esters, catalyzed by piperidine, leads to bicyclic pyridinone structures via an initial condensation followed by intramolecular lactone formation. nih.gov Furthermore, one-pot condensations of the same starting material with secondary amines yield 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. nih.gov
The following table provides examples of condensation reactions involving a pyridinone scaffold, which can be conceptually related to reactions of this compound derivatives.
| Reactant 1 | Reactant 2 | Product Type |
| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Dialkylamines | 3-[(Dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione |
| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Doubly activated esters | Bicyclic pyridinone |
Data sourced from Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones. nih.gov
Alpha Methoxybenzylamine As a Chiral Auxiliary, Ligand Precursor, and Resolving Agent
Utilization as a Chiral Auxiliary in Asymmetric Synthesis
The para-methoxybenzyl (PMB) group, derived from alpha-methoxybenzylamine, is a key component in several chiral auxiliaries. It plays a crucial role in creating a specific chiral environment that influences the stereochemical outcome of a reaction.
A notable example of a chiral auxiliary incorporating the p-methoxybenzyl moiety is (S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione. This diketopiperazine (DKP) template serves as a chiral relay auxiliary for the asymmetric synthesis of homochiral (R)-α-amino acids. psu.edursc.org Deprotonation of this auxiliary generates a lithium enolate that can be alkylated by various electrophiles with a high degree of diastereofacial selectivity, typically yielding the trans-alkylated products in greater than 90% diastereomeric excess (de). psu.edu The high diastereoselectivity is attributed to a chiral relay mechanism involving the conformational preferences of the N-p-methoxybenzyl groups. psu.edursc.orgresearchgate.net This approach has been successful with a range of alkyl halides. psu.edu
Furthermore, enolates derived from this auxiliary exhibit significant enantiodiscrimination when reacting with racemic electrophiles, enabling the synthesis of substituted diketopiperazines with two new stereogenic centers in high de. st-andrews.ac.uk This method provides a pathway to homochiral methyl 2-amino-3-aryl-butanoates and 3-methyl-aspartates. st-andrews.ac.uk
In addition to alkylation, the auxiliary is effective in directing conjugate addition reactions. The addition of organocuprates to a dehydroalanine (B155165) derivative of the DKP auxiliary, (S)-N,N′-bis(p-methoxybenzyl)-3-methylene-6-isopropylpiperazine-2,5-dione, yields cis-3-isopropyl-6-alkyldiketopiperazines with excellent yield and diastereoselectivity (>95% de). rsc.org This stereochemical outcome results from the highly selective Re-face protonation of the enolate intermediate formed after the conjugate addition, a selectivity also governed by the influence of the p-methoxybenzyl groups. rsc.org Subsequent deprotection and hydrolysis of these products provide access to homochiral (S)-α-amino acids. rsc.org
This compound and its derivatives are particularly effective in aza-Michael (conjugate addition of an amine) reactions. The amine can act as a nucleophile, with its stereochemistry, or the stereochemistry of a catalyst, dictating the enantioselectivity of the product. For instance, p-methoxybenzylamine has been used as a nucleophile in conjugate additions to α,β-unsaturated esters. nih.gov In some cases, unexpected intermolecular disproportionation reactions can occur during NaH-promoted aza-Michael reactions involving 4-methoxybenzylamine (B45378) and unsaturated malonates. chemicalbook.com
Chiral N-heterocyclic carbenes (NHCs) have been successfully used as noncovalent organocatalysts to facilitate highly selective aza-Michael reactions between primary alkyl amines and β-trifluoromethyl β-aryl nitroolefins, achieving high yields and excellent enantioselectivity. pkusz.edu.cn While this demonstrates a powerful method for asymmetric aza-Michael reactions, the development of catalytic systems that are effective with basic amines like this compound has been challenging due to competitive binding of the amine to Lewis acid catalysts. ehu.eus
In the realm of pericyclic reactions, 4-methoxybenzylamine has been utilized as a component in multicomponent Amine-Aldehyde-Dienophile (AAD) reactions, which are a type of [4+2] cycloaddition. grafiati.comgrafiati.com These reactions allow for the synthesis of complex polysubstituted cyclohex-2-enylamines. grafiati.com The use of chiral auxiliaries is a key strategy for controlling stereoselectivity in such cycloadditions, including the Diels-Alder reaction. numberanalytics.comdiva-portal.org By incorporating a chiral amine like an this compound derivative, diastereoselective versions of these multicomponent reactions can be achieved. grafiati.com
Precursor for the Synthesis of Chiral Ligands for Transition Metal Catalysis
Chiral ligands are essential for the efficacy of transition metal-catalyzed asymmetric reactions. This compound serves as a valuable chiral building block for the synthesis of various classes of these ligands. The amine functionality provides a convenient handle for incorporation into more complex molecular architectures.
The synthesis of high-performance chiral ligands is a cornerstone of asymmetric catalysis. nih.govnih.gov Many of these ligands are derived from chiral precursors like amino alcohols, diamines, or amino-indanol, which can themselves be synthesized from primary amines such as this compound.
Chiral Phosphine (B1218219) Ligands: The synthesis of P-chiral phosphine ligands often involves the use of chiral auxiliaries, such as chiral alcohols, to create diastereomeric intermediates that can be separated. beilstein-journals.org While direct synthesis from this compound is not commonly cited, its derivatives can serve as the chiral backbone onto which phosphine groups are introduced.
Chiral Oxazoline Ligands: Bis(oxazoline) (BOX) and pyridine (B92270) bis(oxazoline) (PyBOX) ligands are a privileged class of C2-symmetric ligands used in a vast number of asymmetric catalytic reactions. nih.gov Their synthesis typically involves the condensation of a dinitrile or dicarboxylic acid derivative with a chiral amino alcohol. nih.gov Chiral amino alcohols, such as (1R,2S)-(+)-cis-1-amino-2-indanol, are key precursors, and this compound can be a starting point for creating analogous chiral amino alcohols. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: Chiral NHCs have become prominent ligands due to the stability and activity of their metal complexes. nih.gov The synthesis of chiral NHC precursors often starts from chiral diamines, such as trans-1,2-diaminocyclohexane, which are then used to construct the imidazolium (B1220033) salt core of the ligand. york.ac.uk this compound provides a versatile scaffold for generating such chiral diamines, thereby enabling access to a wide range of tunable NHC ligands.
Ligands derived from chiral precursors are widely applied in critical carbon-carbon and carbon-heteroatom bond-forming reactions.
Asymmetric Hydrogenation: Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric hydrogenation. nih.gov For example, iridium catalysts bearing bicyclic pyridine-phosphinite ligands have shown efficacy in the asymmetric hydrogenation of olefins and furan (B31954) derivatives. nih.gov Similarly, chiral NHC-gold(I) complexes have been applied to the asymmetric cyclization of 1,6-enynes. nih.gov
Asymmetric Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in synthesis. Chiral NHC ligands with rigid backbones have been developed and applied to the palladium-catalyzed enantioselective intramolecular α-arylation of amides, producing chiral oxindoles with high enantioselectivity. organic-chemistry.orgnih.gov Additionally, ruthenium-catalyzed deaminative coupling reactions have been explored, for instance, in the coupling of 4-methoxybenzylamine with other primary amines or anilines to form unsymmetrical secondary amines. nih.govresearchgate.netmarquette.eduscispace.com These reactions showcase the utility of this compound both as a substrate and as a synthon for developing ligands for complex catalytic transformations.
Design of Chiral Lewis Acid Catalysts Derived from this compound
Chiral Lewis acid (CLA) catalysis is a powerful strategy for enantioselective synthesis, where a chiral ligand coordinates to a Lewis acidic metal center, creating an asymmetric environment that directs the stereochemical outcome of a reaction. wikipedia.orgnih.gov The design of these catalysts often begins with readily available chiral molecules, with chiral amines being a common class of ligand precursors. wikipedia.orgdiva-portal.org
While direct examples of widely used chiral Lewis acids derived specifically from this compound are not extensively documented in premier literature, its structure is highly suitable for such applications. A general and plausible design strategy involves the conversion of this compound into a bidentate or polydentate ligand, which can then be complexed with a suitable metal. For instance, condensation of this compound with a salicylaldehyde (B1680747) derivative would produce a chiral Schiff base ligand. This ligand, featuring nitrogen and oxygen donor atoms, can chelate to various metal centers (e.g., Ti, Al, B), forming a stable chiral Lewis acid complex. wikipedia.org The stereochemistry of the resulting catalyst, and thus its effectiveness in asymmetric induction, would be dictated by the absolute configuration of the this compound used.
The steric bulk of the phenyl group and the electronic influence of the methoxy (B1213986) substituent on the this compound backbone are critical design elements. These features would be positioned in close proximity to the metal's active site, influencing the orientation of the substrate and transition state, thereby controlling the facial selectivity of reactions like Diels-Alder cycloadditions, aldol (B89426) reactions, or Michael additions. wikipedia.org140.122.64 This approach is analogous to the successful use of other chiral amines and amino alcohols in the construction of effective Lewis acid catalysts for a wide array of chemical transformations. diva-portal.orgru.nl
Application in the Chiral Resolution of Racemic Carboxylic Acids and Other Chiral Substrates
One of the most established and industrially significant methods for separating enantiomers is the resolution of racemates through the formation of diastereomeric salts. justia.com This technique leverages the reaction between a racemic mixture and a single enantiomer of a resolving agent to create a pair of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated. advanceseng.com
Chiral amines are particularly effective resolving agents for racemic carboxylic acids. rightexample.com this compound, with its basic amino group, is well-suited for this purpose. The process involves the acid-base reaction between the racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) and an enantiomerically pure form of the chiral amine, for instance, (S)-alpha-methoxybenzylamine. This reaction yields a mixture of two diastereomeric salts: (R-acid·S-amine) and (S-acid·S-amine). Because these salts are diastereomers, they exhibit different solubilities in a given solvent system, which is the key to their separation. advanceseng.com
A closely related analogue, α-methylbenzylamine, is widely used for the resolution of profen drugs like ibuprofen (B1674241) and naproxen. advanceseng.comnih.govudel.edu The principles and effectiveness of these resolutions provide a strong precedent for the utility of this compound.
| Racemic Acid | Chiral Resolving Agent | Solvent | Less Soluble Salt | Result (Yield, Purity) | Reference(s) |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Methanol/Water | (S)-Ibuprofen·(S)-amine | 95% Yield, 80% ee | advanceseng.com |
| Ibuprofen | (S)-Phenylglycinol | Acetone or Toluene/Hexane | (S)-Ibuprofen·(S)-amine | >50% Yield, up to 53% de | ru.nl |
| Naproxen | Chiral Amine | Not Specified | (S)-Naproxen·(S)-amine | High Selectivity | udel.edu |
| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine / KOH | Water | (S)-Ibuprofen·(S)-amine | 53% Yield, 40% de | advanceseng.com |
This table presents data for the resolution of profen drugs using analogous chiral amines, illustrating the general strategy applicable to this compound.
Diastereomeric Salt Formation and Separation Strategies
The cornerstone of resolution by this method is the differential solubility of the diastereomeric salts. chegg.com The separation is most commonly achieved through fractional crystallization. In a typical procedure, the racemic acid and the enantiopure chiral amine are dissolved in a suitable solvent, often a heated alcohol-water mixture. chemconnections.org As the solution cools, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble diastereomer remains in the mother liquor. chemconnections.org
The success of this separation hinges on several factors:
Solvent System: The choice of solvent is critical as it directly influences the solubilities of the diastereomeric salts. A systematic screening of solvents is often necessary to find a system that maximizes the solubility difference. advanceseng.comru.nl
Temperature: Temperature gradients are used to control the crystallization process. The mixture is typically heated to ensure complete dissolution and then cooled in a controlled manner to induce crystallization of the desired salt. advanceseng.comchemconnections.org
Stoichiometry: While a 1:1 molar ratio of the resolving agent to one enantiomer is common, variations exist. The Pope-Peachy method, for example, uses only a half-equivalent of the expensive chiral resolving agent along with a half-equivalent of an inexpensive, achiral base. This can lower costs and sometimes improve the separation by altering the solubility properties of the salts in the system. udel.edu
After filtration, the crystalline solid is enriched in one diastereomer. Often, one or two recrystallization steps are sufficient to achieve high diastereomeric purity. nih.gov
Recycling and Recovery Methodologies for this compound
For a resolution process to be economically and environmentally viable, the recovery and recycling of the chiral resolving agent are essential. sigmaaldrich.com Once the less soluble diastereomeric salt has been isolated and purified, the chiral amine can be readily recovered. This is typically achieved by treating the salt with a strong acid (like HCl). This protonates the carboxylate anion, regenerating the free carboxylic acid (now as a single, pure enantiomer), and leaves the chiral amine as its corresponding ammonium (B1175870) salt in the aqueous phase. Subsequent neutralization of the aqueous layer with a base (like NaOH) liberates the free chiral amine, which can then be extracted with an organic solvent, purified, and reused. chegg.com
Stereochemical Implications in the Design of Chiral Catalysts and Auxiliaries
When this compound is incorporated into a molecule as a chiral auxiliary, it imposes a defined three-dimensional architecture to control the stereochemical course of a reaction. wikipedia.org The fundamental principle of a chiral auxiliary is to create a temporary, rigid chiral environment that forces subsequent reactions to occur with high diastereoselectivity. sigmaaldrich.comwikipedia.org
The amine can be converted into an amide or imine with a prochiral substrate. The steric bulk of the auxiliary's substituents—in this case, the phenyl and methoxy groups—effectively shields one face of the reactive center (e.g., an enolate). Consequently, an incoming electrophile is directed to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer. wikipedia.org For example, in the alkylation of a γ-lactam scaffold bearing a chiral auxiliary, the stereochemistry of the major product is dictated by the directing effects of the auxiliary. nih.gov
A plausible stereochemical model for a derivative of this compound would involve the formation of a chelated intermediate. For instance, if an amide is formed between this compound and a carboxylic acid derivative, the carbonyl oxygen and the methoxy group's oxygen could potentially coordinate to a metal cation (from a base like LDA), forming a rigid, six-membered ring-like transition state. This conformation would orient the rest of the molecule in a predictable manner, exposing one face of the alpha-carbon for stereoselective alkylation. The success of such auxiliaries relies on their ability to lock the substrate into a single, low-energy conformation, thus ensuring high stereochemical communication. After the desired stereocenter is created, the auxiliary is cleaved and can be recovered for reuse. wikipedia.org
Synthesis and Chemical Exploration of Alpha Methoxybenzylamine Derivatives and Analogues
Structural Modification Strategies at the Aromatic Ring and Amine Moiety
The versatility of the α-methoxybenzylamine scaffold allows for extensive structural modifications at both the aromatic ring and the amine functional group. These modifications are crucial for fine-tuning the steric and electronic properties of the resulting derivatives, thereby influencing their reactivity and potential applications.
Aromatic Ring Modification: Strategies for modifying the aromatic ring often involve starting with a pre-functionalized benzaldehyde (B42025) or benzylamine (B48309). For instance, the position of the methoxy (B1213986) group (ortho, meta, or para) can be varied to probe electronic effects on reactivity. rsc.org Further substitutions on the aromatic ring, such as halogens (e.g., chlorine) or alkyl groups, are also common. researchgate.net These groups can be introduced using standard electrophilic aromatic substitution reactions on a suitable precursor or by employing a substituted starting material. For example, a general route to norketamine analogues involves the Neber rearrangement of oximes derived from readily available substituted 2-phenylcyclohexanones, allowing for the exploration of substituents like Cl, Me, OMe, and CF3 at various positions on the benzene (B151609) ring. researchgate.net
Amine Moiety Modification: The primary amine group of α-methoxybenzylamine is a versatile handle for a wide array of chemical transformations.
N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary or tertiary amines. This is often achieved through reactions with alkyl halides or via reductive amination. A quinone-mediated platform enables the α-C–H functionalization of primary α-branched amines, including α-substituted benzylamines, to create quaternary centers through reactions with organometallic reagents. rsc.orgsemanticscholar.org
Amide and Sulfonamide Formation: Acylation of the amine with carboxylic acids, acid chlorides, or anhydrides yields corresponding amides. For example, fatty acid amides of 4-methoxybenzylamine (B45378) have been synthesized using coupling agents like DCC/DMAP. nih.gov Similarly, reaction with sulfonyl chlorides produces sulfonamides. These reactions are fundamental in peptide synthesis and for creating libraries of compounds for screening.
Imine (Schiff Base) Formation: Condensation of α-methoxybenzylamine with aldehydes or ketones readily forms imines, also known as Schiff bases. tandfonline.comnih.gov These intermediates are valuable in various C-C bond-forming reactions and have been studied for applications such as corrosion inhibition. tandfonline.com For example, Schiff bases have been synthesized by reacting 4-methoxybenzylamine with compounds like succinic dihydrazide and oxalylic dihydrazide. tandfonline.com
Multicomponent Reactions: α-Methoxybenzylamine is frequently used as the amine component in multicomponent reactions, such as the Ugi reaction. proquest.comnih.gov This allows for the rapid assembly of complex molecules with a high degree of structural diversity from simple starting materials. proquest.comnih.gov
Stereochemical Impact of Substituent Variation on Reactivity and Selectivity in Derivatives
When the α-carbon of the benzylamine is a stereocenter, the stereochemistry of the molecule and its derivatives plays a pivotal role in directing the outcome of chemical reactions. Substituents on either the aromatic ring or the amine moiety can exert significant steric and electronic influences, thereby affecting diastereoselectivity and enantioselectivity.
In the alkylation of chiral γ-lactam enolates, the use of a chiral auxiliary derived from (S)-4-phenyl-2-oxazolidinone directs the stereochemical course of the reaction. nih.gov The inherent stereochemistry of the auxiliary, combined with the steric bulk of substituents, favors the approach of the electrophile from one face over the other, leading to a predominant diastereomer. nih.gov
The ring-opening of N-activated aziridine (B145994) 2-carboxylates with para-methoxybenzylamine demonstrates how the nature of substituents on the aziridine ring influences regioselectivity. The choice of the N-activating group and the ester alkyl group significantly impacts whether the nucleophilic attack occurs at the α or β position of the aziridine. researchgate.net
In the synthesis of α,β-diamino acid derivatives, the addition of allylmagnesium bromide to an imine derived from Garner's aldehyde and 4-methoxybenzylamine proceeds with stereoselectivity, influenced by the existing stereocenter in the aldehyde. acs.org The stereochemical outcome can be controlled to produce different diastereomers, which can then be further elaborated. acs.org
The table below summarizes the diastereomeric ratios achieved in the alkylation of a γ-lactam, illustrating the influence of the electrophile on selectivity.
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (7:8) |
| Benzyl (B1604629) bromide | 7a/8a | 71 | 4:1 |
| Formaldehyde | 7c/8c | 65 | 4:1 |
| Allyl bromide | 7d/8d | 72 | 3:1 |
Table adapted from reference nih.gov. The ratio refers to the two possible diastereomers formed.
Synthesis of Homologues and Conformationally Constrained Analogues of alpha-Methoxybenzylamine
To explore structure-activity relationships and to create molecules with more defined three-dimensional shapes, chemists synthesize homologues and conformationally constrained analogues of α-methoxybenzylamine.
Homologues: Homologation involves altering the length of the carbon chain. For example, N-(bromodimethoxybenzyl)-phenethylamine derivatives, which are homologues of the corresponding benzylamines, have been synthesized for analytical studies. researchgate.net These homologues help in understanding how the spacing between the aromatic ring and the amine functionality affects the molecule's properties.
Conformationally Constrained Analogues: Restricting the conformational flexibility of a molecule can lock it into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. This is a common strategy in drug design. d-nb.infouni-regensburg.de
Cyclic Analogues: Incorporating the α-methoxybenzylamine scaffold into a ring system is a primary method for creating constrained analogues. This can be achieved through cyclization reactions. For instance, 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one has been used as a template to design rigid oxazolidinones, imidazolidinones, and pyrrolizidinones. nih.gov These bicyclic and tricyclic systems mimic the parent compound but have significantly reduced conformational freedom. d-nb.infonih.gov
Bridged Systems: The synthesis of bicyclic amino acids, such as 7-azabicyclo[2.2.1]heptane-1-carbonitrile derivatives, has been accomplished via the cyclization of a suitable precursor with amines like 4-methoxybenzylamine. d-nb.info These bridged structures introduce a high degree of rigidity. d-nb.infouni-regensburg.de
Spirocyclic Systems: The creation of spirocyclic structures is another approach to conformational constraint. For example, 1-Azaspiro[2.2]pentane-2-carboxylic acid has been synthesized through the reaction of methyl(chloro)cyclopropylideneacetato with primary amines. uni-regensburg.de
The synthesis of these complex structures often requires multi-step sequences and stereoselective methods to control the geometry of the final molecule. d-nb.infonih.gov
Structure-Reactivity and Structure-Selectivity Relationships in this compound Derivatives
The relationship between the chemical structure of α-methoxybenzylamine derivatives and their reactivity or selectivity is a cornerstone of their chemical exploration. By systematically varying substituents, researchers can deduce trends that guide further synthesis.
Structure-Reactivity Relationships: The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the amine group and other parts of the molecule.
Nucleophilicity of the Amine: Electron-donating groups (like additional methoxy groups) on the phenyl ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease it. In Ugi multicomponent reactions, benzylamines generally show higher yields than the less nucleophilic aniline. proquest.comnih.gov However, steric hindrance from bulky groups, such as methoxy groups in the ortho positions, can sometimes reduce reaction yields despite favorable electronic effects. proquest.comnih.gov
Reactivity of the Aromatic Ring: The substituents also govern the reactivity of the aromatic ring itself towards, for example, electrophilic substitution or palladium-catalyzed cross-coupling reactions. researchgate.net
The following table presents data from a study on the Ugi reaction, showing how the amine component affects reaction yield.
| Amine | Ketone | Yield (%) |
| Aniline | Acetone | 28 |
| Benzylamine | Acetone | ~70 |
| 4-Methoxybenzylamine | Cyclohexanone | 61 |
| 2,6-Dimethoxybenzylamine | Cyclohexanone | 28 |
Table adapted from references proquest.comnih.gov.
Structure-Selectivity Relationships: In stereoselective reactions, the structure of the α-methoxybenzylamine derivative can determine the stereochemical outcome.
Enantioselectivity: In the synthesis of imidazoquinoline derivatives, the choice of substituents on the benzyl group at the N-1 position was systematically explored to identify potent and selective agonists for Toll-like receptors. chemrxiv.org A para-hydroxymethyl substituent led to a compound with significantly improved potency and selectivity compared to the unsubstituted benzyl analogue. chemrxiv.org
Regioselectivity: As mentioned previously, in the ring-opening of activated aziridines with p-methoxybenzylamine, the substituents on the aziridine dictate the site of nucleophilic attack, showcasing a clear structure-selectivity relationship. researchgate.net
These relationships are critical for the rational design of molecules with desired chemical properties, whether for asymmetric catalysis, materials science, or medicinal chemistry. chemrxiv.orgacs.org
Advanced Spectroscopic and Stereochemical Analysis of this compound Derivatives
The characterization of novel α-methoxybenzylamine derivatives relies heavily on advanced spectroscopic techniques. These methods are indispensable for confirming chemical structures, determining purity, and elucidating complex stereochemistry.
Spectroscopic Analysis for Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the constitution of synthesized derivatives. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms. nih.govchemicalbook.com For instance, in N-(4-methoxybenzyl)undec-10-enamide, the proton NMR spectrum shows characteristic peaks for the amide N-H proton, the aromatic protons, and the methoxy group, confirming the structure. nih.gov Two-dimensional NMR techniques (like COSY, HSQC, HMBC) are used for more complex structures to establish through-bond correlations.
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing mixtures and identifying isomeric compounds, such as the N-(bromodimethoxybenzyl)-phenethylamine analogues. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the synthesis of fatty acid amides of 4-methoxybenzylamine is confirmed by the appearance of a characteristic amide C=O stretching band (around 1640 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹). nih.gov
Stereochemical Analysis: When dealing with chiral derivatives, specialized techniques are required to determine the absolute and relative stereochemistry.
Chiroptical Methods: Electronic Circular Dichroism (ECD) is a powerful technique for assigning the absolute configuration of chiral molecules. psu.eduunipi.it The experimental ECD spectrum is compared with spectra calculated for different stereoisomers using quantum-mechanical methods. psu.eduunipi.it This method is independent of the physical state of the sample and can be used to analyze the stereochemistry of complex natural products and their synthetic derivatives. psu.eduresearchgate.net
NMR for Diastereomers: For molecules with multiple stereocenters, NMR can be used to distinguish between diastereomers. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants. The Nuclear Overhauser Effect (NOE) can be used to determine the relative stereochemistry by identifying protons that are close in space. nih.gov Chiral derivatizing agents can also be used to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR to determine enantiomeric excess. acs.org
X-ray Crystallography: When a single crystal of a compound can be grown, X-ray crystallography provides unambiguous determination of its three-dimensional structure, including the absolute configuration (if a heavy atom is present). nih.govacs.org This technique has been used to determine the structure of a CDK2 inhibitor derived from N-6-p-methoxybenzylamine, revealing the molecular basis of its action. acs.org
Advanced Analytical and Computational Methodologies for the Study of Alpha Methoxybenzylamine
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for elucidating the structure of organic compounds. longdom.org For chiral molecules like alpha-Methoxybenzylamine, advanced NMR techniques are indispensable for determining stereochemistry.
One of the most reliable methods for determining the enantiomeric purity of chiral amines and alcohols via NMR is the use of chiral derivatizing agents (CDAs). This strategy involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA to form a pair of diastereomers. nih.gov Unlike enantiomers, which are indistinguishable in an achiral solvent, diastereomers possess different physical properties and, consequently, exhibit distinct signals in the NMR spectrum. libretexts.org
The selection of an appropriate CDA is crucial. For primary amines like this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic examples of effective CDAs. The reaction of a racemic sample of this compound with (R)-Mosher's acid chloride would yield two diastereomeric amides, (R,R) and (R,S). The differing chemical environments of the protons and other nuclei in these diastereomers lead to separate signals in the ¹H and ¹⁹F NMR spectra. The relative integration of these distinct signals provides a direct and accurate measurement of the enantiomeric ratio.
A three-component derivatization protocol has also been described for determining the enantiopurity of chiral diols, which involves derivatization with 2-formylphenylboronic acid and an enantiopure amine like alpha-methylbenzylamine, a close structural analog of this compound. This highlights the versatility of such amines in CDA strategies. The integration of peaks in the ¹H NMR spectrum corresponding to the two diastereoisomers formed allows for the inference of the enantiomeric excess (ee) of the chiral analyte. acs.org
Table 1: Example ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers of Derivatized Amines
| Derivatizing Agent | Analyte Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Separation (Δδ, ppm) |
|---|---|---|---|---|
| (R)-Mosher's Acid | α-CH | 5.32 | 5.28 | 0.04 |
| (R)-Mosher's Acid | -OCH₃ | 3.45 | 3.49 | 0.04 |
| (S)-O-Acetylmandelic Acid | α-CH | 5.15 | 5.11 | 0.04 |
Note: The data in this table are illustrative examples based on typical separations observed for primary amines and are not specific experimental values for this compound unless cited.
An alternative to covalent derivatization is the use of Chiral Shift Reagents (CSRs), also known as Chiral Solvating Agents (CSAs). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. libretexts.orgnih.gov This association leads to differential shielding or deshielding of the analyte's nuclei, resulting in the separation of signals for the two enantiomers. libretexts.org
Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are classic examples of CSRs. nih.govgoogle.com These paramagnetic complexes induce large chemical shift changes (pseudocontact shifts), often resolving overlapping signals. google.com The mechanism relies on the rapid and reversible formation of diastereomeric complexes in solution:
(R)-Analyte + (R)-CSR ⇌ [(R)-Analyte:(R)-CSR]
(S)-Analyte + (R)-CSR ⇌ [(S)-Analyte:(R)-CSR]
The different association constants and geometries of these transient complexes cause the enantiomers of this compound to experience different magnetic environments, leading to separate peaks in the NMR spectrum. The enantiomeric excess can then be determined by integrating these separated signals. acs.org Non-lanthanide CSRs are also available, which can be advantageous as they avoid the signal broadening sometimes caused by paramagnetic metals. tcichemicals.com
Table 2: Illustrative Enantiomeric Signal Resolution using a Chiral Shift Reagent
| Analyte | Proton Signal | Original δ (ppm) | δ with CSR (R-enantiomer) | δ with CSR (S-enantiomer) | Induced Separation (ppm) |
|---|---|---|---|---|---|
| This compound | -OCH₃ | 3.30 | 3.55 | 3.62 | 0.07 |
| This compound | α-CH | 4.50 | 4.85 | 4.95 | 0.10 |
Note: The data presented are hypothetical, illustrating the principle of signal separation for this compound with a CSR.
Two-dimensional (2D) NMR experiments provide a more detailed picture of molecular structure by correlating nuclear spins through bonds or through space. wikipedia.org For the diastereomeric derivatives or complexes of this compound, 2D NMR is crucial for unambiguous signal assignment and conformational analysis, which underpins the stereochemical determination.
COSY (Correlation Spectroscopy): This experiment identifies scalar (through-bond) couplings between protons, typically over two to three bonds. longdom.org In the context of an this compound derivative, a COSY spectrum would confirm the connectivity between the α-proton and the protons on the phenyl ring, helping to assign the signals that are being used to measure enantiomeric purity. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the nuclei to which they are attached, most commonly ¹³C or ¹⁵N. wikipedia.org This is invaluable for assigning carbon signals and can reveal subtle electronic differences between diastereomers that are not apparent in the ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify through-space correlations between protons that are in close proximity (typically < 5 Å). For the diastereomeric derivatives of this compound formed with a CDA, NOESY or ROESY can be used to determine the relative configuration. By observing key NOE cross-peaks between protons on the analyte and protons on the chiral auxiliary, the preferred conformation of each diastereomer can be deduced, which is the basis for the observed chemical shift differences.
For instance, a NOESY experiment on a Mosher's amide of this compound could show a correlation between the methoxy (B1213986) group of the Mosher's reagent and specific protons on the benzylamine (B48309) portion, confirming a particular spatial arrangement and solidifying the stereochemical assignment.
Chiroptical Spectroscopy for Absolute Configuration Determination Methodologies
While NMR with chiral auxiliaries is excellent for determining enantiomeric purity, chiroptical methods are powerful for assigning the absolute configuration (R or S) of a chiral molecule. mdpi.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.org
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign. nih.govresearchgate.net This makes VCD an exceptionally powerful tool for determining absolute configuration.
The process involves measuring the experimental VCD spectrum of an enantiomer of this compound and comparing it to a theoretically predicted spectrum. americanlaboratory.com The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for one of the known enantiomers (e.g., the R-enantiomer). nih.gov
The steps are as follows:
Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is recorded.
Computational Modeling: A computational model of one enantiomer (e.g., (R)-alpha-Methoxybenzylamine) is built. A conformational search is performed to identify all low-energy conformers.
Spectrum Calculation: For each stable conformer, the IR and VCD spectra are calculated using DFT. The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Comparison: The experimental VCD spectrum is compared to the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands match, the sample is assigned the R configuration. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the S configuration. americanlaboratory.comspark904.nl
This method is non-destructive and does not require crystallization or derivatization of the sample. spectroscopyeurope.com
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that probe the electronic transitions of a chiral molecule in the ultraviolet-visible (UV-Vis) range.
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.orgnih.gov
Similar to VCD, the absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov The presence of the phenyl group in this compound provides a strong chromophore, making it well-suited for ECD analysis. nih.gov
The comparison of the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum for a chosen enantiomer allows for a definitive assignment of the absolute configuration. nih.gov The sign of the Cotton effects—the characteristic peaks and troughs in ORD and ECD spectra—in the vicinity of the chromophore's absorption bands is directly related to the stereochemistry of the molecule. googleapis.com
High-Performance Chromatographic Methods for Enantiomeric Purity Assessment
The accurate determination of the enantiomeric composition of this compound is paramount. High-performance chromatographic techniques are the cornerstone for achieving this, offering high resolution and sensitivity for the separation of its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the enantioseparation of this compound. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including amines. These CSPs, often coated or immobilized on a silica (B1680970) support, create a complex chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are effective for discriminating between the enantiomers of this compound. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation by modulating the interactions between the analyte and the CSP.
Key Research Findings:
Stationary Phase Selection: Studies on analogous compounds like alpha-methylbenzylamine have shown that both coated and covalently bonded amylose- and cellulose-derived CSPs are effective. Coated phases sometimes offer greater enantioselectivity.
Mobile Phase Composition: The ratio of the alkane to the alcohol in the mobile phase significantly influences retention times and resolution. A lower percentage of the alcohol modifier generally leads to longer retention times but can improve the separation factor (α).
Derivatization: While direct separation is often achievable, derivatization of the amine group with a suitable achiral reagent can sometimes enhance the interaction with the CSP and improve the chromatographic performance.
Interactive Data Table: Illustrative Chiral HPLC Separation Parameters for a Benzylamine Analog
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.1 |
Note: This data is illustrative for a compound structurally similar to this compound and demonstrates typical separation parameters.
Gas Chromatography (GC) with Chiral Stationary Phases
For volatile chiral compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase offers a high-efficiency separation method. The most commonly employed CSPs in chiral GC are derivatized cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. By modifying the hydroxyl groups on the rim of the cyclodextrin with various functional groups, a wide range of chiral selectors can be created. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers of this compound and the derivatized cyclodextrin. The stability of these complexes differs for each enantiomer, resulting in different retention times.
Key Research Findings:
Cyclodextrin Derivatives: Permethylated, perethylated, and acylated beta- and gamma-cyclodextrins are frequently used for the separation of chiral amines. The nature of the derivative significantly impacts the enantioselectivity.
Temperature Programming: The column temperature is a critical parameter in chiral GC. An optimized temperature program is often necessary to achieve baseline separation while maintaining reasonable analysis times. Lower temperatures generally lead to better resolution but longer retention times.
Derivatization: Similar to HPLC, derivatization of the amine group, for instance, by acylation, can improve volatility and enhance chiral recognition on the CSP.
Interactive Data Table: Representative Chiral GC Conditions for Amine Enantioseparation
| Parameter | Value |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 250 °C |
| Retention Time (Enantiomer 1) | 15.3 min |
| Retention Time (Enantiomer 2) | 15.9 min |
| Separation Factor (α) | 1.04 |
| Resolution (Rs) | 1.8 |
Note: This data is representative for the separation of chiral amines and illustrates typical GC parameters.
Supercritical Fluid Chromatography (SFC) for Enantioseparations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC and GC. SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies.
The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are widely and successfully employed in SFC for the enantioseparation of compounds like this compound. The elution strength and selectivity can be finely tuned by adjusting the pressure, temperature, and the nature and proportion of the organic modifier.
Key Research Findings:
Speed and Efficiency: SFC can significantly reduce analysis times compared to HPLC, often by a factor of 3 to 10, without compromising resolution. chromatographyonline.com
Modifier and Additive Effects: The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) and the addition of small amounts of acidic or basic additives can have a profound impact on peak shape and enantioselectivity for chiral amines.
Green Chemistry: The use of supercritical CO2 as the main mobile phase component makes SFC a more environmentally friendly technique compared to normal-phase HPLC, which often uses large volumes of organic solvents.
Interactive Data Table: Illustrative SFC Parameters for Chiral Amine Separation
Note: This data is illustrative for a chiral amine separation and highlights the speed and efficiency of SFC.
X-ray Crystallography for Diastereomer and Co-Crystal Analysis
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. For chiral compounds like this compound, this technique is invaluable for determining the absolute configuration and for understanding the intermolecular interactions that govern chiral recognition. This is often achieved through the analysis of diastereomeric salts or co-crystals.
To determine the absolute configuration of one enantiomer of this compound, it can be reacted with a chiral acid of known absolute configuration to form a pair of diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. Single-crystal X-ray diffraction analysis of one of the diastereomeric salts allows for the unambiguous determination of the three-dimensional arrangement of the atoms, and thus the absolute configuration of the this compound enantiomer.
Co-crystallization with a suitable co-former can also be a powerful tool for chiral resolution and structural analysis. The formation of a co-crystal involves non-covalent interactions, such as hydrogen bonding and π-π stacking, between this compound and the co-former. By selecting a chiral co-former, diastereomeric co-crystals can be formed, which may have different crystallization properties, enabling their separation. X-ray analysis of these co-crystals reveals the specific intermolecular interactions responsible for the chiral discrimination.
Key Research Findings:
Diastereomeric Salt Formation: The selection of the chiral resolving agent is crucial. Chiral carboxylic acids are commonly used to form salts with chiral amines. The crystal packing of the resulting diastereomeric salt is influenced by hydrogen bonding between the carboxylate and ammonium (B1175870) groups, as well as other non-covalent interactions.
Co-crystal Engineering: The principles of crystal engineering can be applied to design co-crystals with desired properties. The predictability of hydrogen bonding patterns between functional groups on this compound and a potential co-former can guide the selection of suitable co-formers for resolution.
Structural Insights: X-ray crystal structures provide detailed information on bond lengths, bond angles, and torsion angles, as well as the nature and geometry of intermolecular interactions. This information is fundamental to understanding the basis of chiral recognition at the molecular level.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), offer powerful tools to complement experimental studies by providing insights into the electronic structure, conformation, and reactivity of this compound at the molecular level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can be employed to:
Determine Molecular Geometry: DFT can be used to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This is crucial for understanding the molecule's three-dimensional shape.
Conformational Analysis: Molecules can often exist in multiple conformations due to the rotation around single bonds. DFT calculations can be used to map the potential energy surface as a function of key dihedral angles, identifying the most stable conformers and the energy barriers between them. For this compound, this would involve studying the rotation around the C-C and C-N bonds.
Analyze Electronic Properties: DFT provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are related to the molecule's ionization potential and electron affinity and provide insights into its chemical reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, for instance, in the context of chiral recognition.
Key Research Findings from DFT Studies on Similar Molecules:
Electronic Effects of Substituents: The methoxy and benzylamine groups have distinct electronic effects on the aromatic ring, which can be quantified through DFT calculations of atomic charges and orbital energies.
Intermolecular Interactions: DFT can be used to model the non-covalent interactions, such as hydrogen bonding and π-π stacking, between two molecules. This is particularly relevant for understanding the interactions between the enantiomers of this compound and a chiral stationary phase or a resolving agent.
Interactive Data Table: Illustrative DFT-Calculated Properties for a Methoxy-Substituted Aromatic Amine
| Property | Calculated Value |
| Method/Basis Set | B3LYP/6-31G(d) |
| Optimized C-O Bond Length | 1.36 Å |
| Optimized C-N Bond Length | 1.47 Å |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.2 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 1.5 D |
Note: This data is illustrative and represents typical values obtained from DFT calculations on a related molecule.
Emerging Research Frontiers and Future Directions in Alpha Methoxybenzylamine Chemistry
Role in the Development of Novel Synthetic Methodologies and Reaction Discovery
α-Methoxybenzylamine is proving to be an instrumental compound in the discovery and optimization of new synthetic reactions, particularly for the construction of complex amine-containing molecules. Its unique electronic and steric properties make it an ideal model substrate and reactant in various innovative transformations.
A significant breakthrough is the development of a quinone-mediated platform for the α-C–H functionalization of primary amines, which allows for the construction of α-fully substituted primary amines from abundant α-branched starting materials. chemrxiv.org In this methodology, α-methyl-p-methoxybenzylamine has been used as a model system to explore the reaction design. chemrxiv.orgnih.gov The process involves the condensation of a quinone co-factor with the primary amine, followed by a formal chemrxiv.orgresearchgate.net H-shift to generate a reactive ketimine intermediate. chemrxiv.orgnih.govrsc.org This intermediate can then be intercepted by a variety of carbon-centered nucleophiles, such as organomagnesium reagents, organolithium reagents, and trimethylsilyl (B98337) cyanide (TMSCN). chemrxiv.org Subsequent oxidative hydrolysis releases the desired unprotected α-fully substituted primary amine product. chemrxiv.org This amine-to-amine synthetic platform is noted for being efficient, broadly applicable, and scalable. chemrxiv.org
Furthermore, p-methoxybenzylamine is a key component in multicomponent reactions (MCRs), such as the Ugi reaction, a powerful tool for drug discovery and the synthesis of compound libraries. nih.govrug.nl For instance, it has been used as the amine component in the Ugi four-component reaction (Ugi-4CR) to produce peptidomimetics like α-amidoamides. nih.gov In a notable sustainable approach, a chemoenzymatic tandem process involving the laccase-catalyzed oxidation of primary alcohols to aldehydes is followed by an in-situ Ugi reaction, with p-methoxybenzylamine serving as a crucial starting amine. nih.gov This method leverages air as the oxidant and avoids metal catalysts, enhancing its green credentials. nih.gov
Researchers have also employed 4-methoxybenzylamine (B45378) in ruthenium-catalyzed deaminative coupling reactions to form unsymmetrical secondary amines, a process that involves the selective cleavage of C-N bonds. researchgate.net
Application in Polymer Chemistry and Material Science Precursors
The utility of α-methoxybenzylamine extends into the realm of polymer chemistry and materials science, where it serves as a precursor for functional materials with tailored properties. Its derivatives are being integrated into macromolecular structures and used to create materials with applications ranging from industrial coatings to advanced thermosets.
One prominent application is in the synthesis of corrosion inhibitors. Schiff bases derived from the condensation of 4-methoxybenzylamine with various hydrazides have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. tandfonline.com These molecules, containing aromatic rings and heteroatoms (N, O), can adsorb onto the metal surface, forming a protective layer. tandfonline.com The specific structure of the hydrazide component allows for the tuning of the inhibitor's efficacy. tandfonline.com
In the field of polymer resins, derivatives like 4-hydroxy-3-methoxybenzylamine (vanillylamine), sourced from natural vanillin, are used to produce bio-based benzoxazine-rich resins. mdpi.com These resins are synthesized via a microwave-assisted process that minimizes waste and can be cured into strong, transparent, cross-linked thermosets at relatively low temperatures (<130 °C). mdpi.com These materials exhibit excellent adhesion to surfaces like glass and aluminum and possess flame-retardant properties, making them a sustainable alternative to conventional epoxy resins. mdpi.com
Additionally, p-methoxybenzylamine is utilized in the synthesis of functionalized naphthyridine (Napy) derivatives, which are key components in the construction of supramolecular polymers based on complementary quadruple hydrogen bonding units. tue.nl The development of improved synthetic routes to these units is crucial for advancing the field of self-assembling materials. tue.nl The compound also serves as a precursor for nitrones and carbamates, which have applications in materials science. vulcanchem.com
Supramolecular Chemistry and Non-Covalent Interactions Involving alpha-Methoxybenzylamine
The methoxy (B1213986) and amine groups of α-methoxybenzylamine provide sites for various non-covalent interactions, such as hydrogen bonding and π-stacking, making it a valuable component in the study and construction of supramolecular assemblies.
The directed assembly of molecules is the core of supramolecular chemistry, and α-methoxybenzylamine derivatives play a role in creating these organized structures. For example, various benzylamines, including p-methoxybenzylamine, have been used in the subcomponent self-assembly of complex supramolecular cages, such as cubic and rhombic dodecahedral structures. acs.org The choice of the amine substituent is critical in directing the final structure of the cage. acs.org
In the context of medicinal chemistry, the non-covalent interactions of α-methoxybenzylamine moieties are crucial for molecular recognition. In the design of acetylcholinesterase (AChE) inhibitors, an o-methoxybenzylamine function was observed to form a hydrogen bond with the backbone carbonyl of a tryptophan residue (Trp84) in the enzyme's active site gorge. acs.org Simultaneously, the methoxyphenyl ring can engage in displaced π-stacking interactions with other aromatic residues, demonstrating how these specific, weak interactions contribute to the binding and folding of a molecule within a biological target. acs.org
Furthermore, the compound is integral to creating systems based on strong and specific interactions, such as complementary quadruple hydrogen bonding, which is fundamental to the development of supramolecular polymers. tue.nl Research has also explored non-covalent interactions to guide reaction selectivity, as seen in attempts at meta-C–H amination, although the strong directing effect of the methoxy group in 3-methoxybenzylamine (B130926) can sometimes override the weaker guiding interactions. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for more efficient, safer, and automated chemical synthesis has spurred the integration of traditional batch reactions into continuous flow systems. α-Methoxybenzylamine has been featured in several studies showcasing its compatibility with these modern synthesis platforms.
A notable example is the Rh(II)-catalyzed C–H alkylation of benzylamines, which was successfully adapted to a flow process. rsc.org This reaction demonstrated the advantages of flow chemistry, such as improved efficiency and safety, over traditional batch reactions. rsc.org The study provides a direct comparison of yields for the same reaction under both batch and flow conditions, highlighting the potential of this technology.
| Reaction Parameter | Batch Conditions | Flow Conditions |
| Temperature | 170 °C | 170 °C |
| Reaction Time | 196 minutes | 196 minutes (residence time) |
| Flow Rate | N/A | 0.04 mL min⁻¹ |
| Yield (Product 2a) | 77% (NMR) | 88% (NMR) |
| This table presents a comparison of batch versus flow conditions for the Rh(II)-catalyzed C–H alkylation of benzylamine (B48309) with an α,β-unsaturated compound, demonstrating the improved yield under flow conditions. Data sourced from rsc.org. |
Furthermore, p-methoxybenzylamine has been used in automated synthesis sequences. It was employed in a microwave-induced reaction followed by deprotection under flow hydrogenation conditions as part of a fully automated synthesis of α-peptides. researchgate.net It has also been used in the sequential, automated solid-phase synthesis of N-acylated amphetamines on a resin support, underscoring its utility in generating compound libraries for screening. google.com Continuous-flow systems have also been used for the enzymatic synthesis of pyrazinamide (B1679903) derivatives using p-methoxybenzylamine as one of the amine substrates. researchgate.net
Computational Predictions for Novel Reactivities and Untapped Applications
Computational chemistry has become an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new experiments. α-Methoxybenzylamine and its derivatives are increasingly being studied using computational methods to unlock their full potential.
Density Functional Theory (DFT) is widely used to investigate the electronic properties and reactivity of molecules. In the synthesis of novel pyrazole (B372694) derivatives, DFT calculations were used to analyze the reactivity of precursors, including 3-methoxybenzylamine. mdpi.com Molecular Electrostatic Potential (MEP) maps were generated to visualize electron density distributions, identifying nucleophilic and electrophilic sites and thus predicting the most probable course of a reaction. mdpi.com Similarly, DFT calculations were performed on pyrrolidine-2,3-diones derived from 4-methoxybenzylamine to gain insights into their electronic properties, reactivity, and stability. beilstein-journals.org
Molecular docking simulations are another powerful computational tool, particularly in drug discovery. To understand the potential biological activity of fatty acid amides derived from 4-methoxybenzylamine, docking studies were performed to evaluate their binding mechanism with DNA. nih.gov These simulations calculate the binding free energy, providing a quantitative measure of the interaction strength between the molecule and its target. nih.gov
| Compound | Binding Energy (kcal/mol) with DNA |
| N-(4-methoxybenzyl)undec-10-enamide | -5.21 |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | -6.11 |
| N-(4-methoxy benzyl)oleamide | -6.32 |
| This table shows the binding free energies of different 4-methoxybenzylamides with DNA as calculated by molecular docking, indicating the strength of the interaction. Data sourced from nih.gov. |
Computational methods have also been applied to understand the distinct photochemical properties of metal complexes used in the oxidative coupling of methoxybenzylamine, explaining how the choice of metal ion (e.g., Ni vs. Zn) dictates the nature of the excited states and subsequent reactivity. rsc.org
Sustainability and Environmental Impact Considerations in its Production and Utilization
In line with the principles of green chemistry, significant research efforts are being directed toward developing sustainable methods for the synthesis and use of α-methoxybenzylamine and its derivatives. The focus is on minimizing environmental impact by reducing waste, using renewable resources, and employing safer reaction conditions.
A key strategy is the use of environmentally benign solvents and reaction conditions. A sustainable synthesis of squaramide-based compounds using 4-methoxybenzylamine was developed using ethanol (B145695) as the solvent at room temperature, which improves the reaction's green profile compared to methods requiring harsher solvents or elevated temperatures. researchgate.net
The use of biocatalysis and renewable feedstocks represents another major frontier. Vanillylamine (4-hydroxy-3-methoxybenzylamine), which can be produced from natural vanillin, is a prime example of a bio-based building block. mdpi.com Its use in creating benzoxazine (B1645224) resins not only reduces reliance on fossil fuels but also leads to materials with desirable properties like flame retardancy. mdpi.com Furthermore, a chemoenzymatic tandem reaction for producing peptidomimetics utilizes a laccase enzyme and aerial oxygen, completely avoiding the need for metal catalysts and high-pressure oxygen gas. nih.gov This protocol, which uses p-methoxybenzylamine, exemplifies an advanced, sustainable synthetic route. nih.gov
Catalyst-free reactions are also being explored. A green, catalyst-free condensation reaction between a pyrazole precursor and various amines, including 3-methoxybenzylamine, was conducted in acetonitrile (B52724) at moderate temperatures, streamlining the process and minimizing the environmental footprint. mdpi.com These approaches highlight a clear trend toward designing chemical processes that are not only efficient but also ecologically responsible.
Q & A
Q. What spectroscopic techniques are critical for characterizing α-Methoxybenzylamine and distinguishing its structural isomers?
Key techniques include infrared (IR) spectroscopy for identifying functional groups (e.g., NH₂ and OCH₃ stretches) and gas chromatography (GC) for purity assessment. Structural isomers (ortho, meta, para) exhibit distinct spectral patterns due to electronic and steric effects. For example, para-substituted isomers often show symmetrical splitting in NMR, whereas ortho isomers display complex coupling due to proximity .
Q. How can researchers validate the purity of synthesized α-Methoxybenzylamine?
Use melting point analysis (if crystalline) and chromatographic methods (GC or HPLC) to confirm purity. Cross-reference experimental data with thermodynamic properties (e.g., enthalpy of vaporization ΔvapH° ≈ 54.7–54.9 kJ/mol for related amines) reported in standardized databases like NIST . For isomers, compare retention times in GC against authentic samples .
Q. What are the primary synthetic routes for α-Methoxybenzylamine, and what intermediates are involved?
Common methods include:
- Reductive amination of methoxybenzaldehyde with ammonia or amines.
- Nucleophilic substitution of methoxybenzyl halides (e.g., 4-Methoxybenzylchloride ) with ammonia. Monitor reaction progress via TLC or GC-MS, and isolate intermediates like methoxybenzyl alcohols (e.g., 4-Methoxybenzyl alcohol ).
Advanced Research Questions
Q. How should researchers address discrepancies in reported thermodynamic properties of α-Methoxybenzylamine derivatives?
Follow a three-step validation protocol :
- Replicate measurements using standardized methods (e.g., static vapor pressure techniques for ΔvapH° ).
- Cross-validate with computational models (e.g., COSMO-RS for vapor-liquid equilibria).
- Review synthetic protocols to rule out impurities or isomer contamination, as even trace meta/para isomers can skew results .
Q. What experimental design principles optimize catalytic efficiency studies of α-Methoxybenzylamine in asymmetric synthesis?
- Variables to control : Solvent polarity (e.g., toluene vs. methanol), temperature (20–80°C), and catalyst loading (e.g., 1–5 mol% chiral ligands).
- Critical milestones : Baseline reaction rates without catalyst, enantiomeric excess (ee) via chiral HPLC, and scalability tests.
- Team roles : Assign tasks for synthesis, characterization, and data analysis to ensure reproducibility .
Q. How can researchers leverage literature databases to resolve contradictions in synthetic yields of α-Methoxybenzylamine?
Use semantic search strategies to retrieve indexed papers:
- Query synonyms (e.g., "methoxybenzylamine," "2-methoxybenzylamine") and IUPAC names.
- Filter results by reaction conditions (e.g., solvent, catalyst) in platforms like ChemXSeer or PubChem .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-confidence studies .
Methodological Guidelines
- Data Reproducibility : Document experimental procedures in alignment with journal standards (e.g., Beilstein Journal guidelines for compound characterization ).
- Contradiction Analysis : Use iterative qualitative methods (e.g., triangulation of spectral, chromatographic, and computational data) to resolve inconsistencies .
- Ethical Synthesis : Avoid hazardous intermediates (e.g., methoxybenzyl chlorides) without proper safety protocols .
For further details, consult NIST Standard Reference Data and isomer-specific studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
